rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
“rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate” is a compound with a molecular weight of 217.27 . It is stored at room temperature and appears as a powder . Another related compound is “rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate” with a molecular weight of 225.29 .
Molecular Structure Analysis
The InChI code for “rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate” is 1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
. For “rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate”, the InChI code is 1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1
.
Physical and Chemical Properties Analysis
“rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate” is a powder stored at room temperature . “rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate” has a molecular weight of 225.29 .
Scientific Research Applications
Chemical Synthesis and Catalysis
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate plays a crucial role in chemical synthesis and catalysis. It serves as a precursor or intermediate in the synthesis of various biologically active compounds and materials. Its unique structure facilitates the creation of complex molecules with specific orientations, which is essential for the development of pharmaceuticals and agrochemicals. This compound exemplifies the importance of chiral chemistry in synthesizing substances that can interact with biological systems in a precise manner, leading to advancements in drug discovery and material science.
Biodegradation and Environmental Impact
The environmental behavior and fate of compounds structurally related to This compound , such as ethers and esters used in gasoline and other industrial applications, have been extensively studied. These investigations highlight the importance of understanding how such compounds degrade in the environment and their potential impacts on soil and groundwater quality. The biodegradation pathways of these compounds are complex, involving various microbial enzymes that break down the substances into less harmful products. This knowledge is crucial for assessing the environmental risk of chemical releases and developing strategies to mitigate their impact.
Antioxidant and Biological Activities
The antioxidant properties of carboxylic acids and related compounds have been explored for their potential health benefits. Natural carboxylic acids, structurally similar to This compound , exhibit significant antioxidant activity, which is essential for protecting cells from oxidative damage. This property is linked to the prevention of chronic diseases, including cancer and cardiovascular diseases. Furthermore, these compounds have shown antimicrobial and cytotoxic activities, suggesting their potential use in developing new therapeutic agents. Understanding the structure-activity relationships of these molecules can lead to the discovery of novel drugs with improved efficacy and safety profiles.
Food Industry Applications
In the food industry, the study of synthetic antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), provides insights into the applications of similar compounds like This compound . These antioxidants are used to prevent the oxidation of fats and oils, extending the shelf life of food products. However, the safety and environmental impact of these additives have been subjects of ongoing research and debate. Understanding the mechanisms of action and potential health effects of these compounds is essential for developing safer and more effective food preservatives.
For detailed information and further reading on the topics mentioned above, the following references provide comprehensive insights:
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
- Review of the environmental behavior and fate of methyl tert‐butyl ether.
- Safety assessment of butylated hydroxyanisole and butylated hydroxytoluene as antioxidant food additives.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves the protection of a hydroxyl group, followed by the addition of a fluoro group and the formation of a pyrrolidine ring. The tert-butyl group is then added to the carboxylate group, resulting in the final product.", "Starting Materials": [ "3-hydroxy-4-fluoropyrrolidine", "tert-butyl chloroformate", "triethylamine", "dimethylformamide", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of hydroxyl group with tert-butyl chloroformate and triethylamine in dimethylformamide", "Addition of fluoro group with 1-fluoro-2-nitrobenzene and sodium bicarbonate in dimethylformamide", "Formation of pyrrolidine ring with sodium hydride and tert-butyl bromoacetate in dimethylformamide", "Addition of tert-butyl group to carboxylate group with tert-butyl lithium and tert-butyl chloroformate in tetrahydrofuran" ] } | |
CAS No. |
2055223-76-0 |
Molecular Formula |
C9H16FNO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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